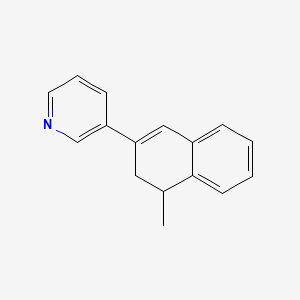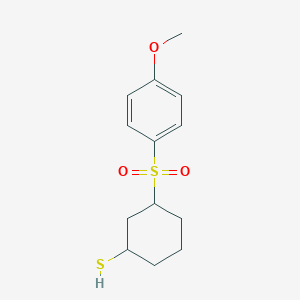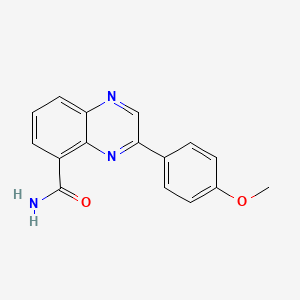
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This particular compound features a quinoxaline core substituted with a 4-methoxyphenyl group and a carboxamide group at the 5-position, which contributes to its unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with commercially available 2,3-diaminobenzoic acid.
Cyclization: The 2,3-diaminobenzoic acid undergoes cyclization with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the quinoxaline ring.
Carboxamide Formation: The resulting quinoxaline derivative is then reacted with an appropriate carboxylating agent to introduce the carboxamide group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is explored for its potential in organic electronics and photonics.
Biology and Medicine:
Antibacterial Activity: The compound exhibits significant antibacterial activity against various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Activity: It has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its diverse biological activities.
Agriculture: It may be explored for use in agrochemicals to protect crops from bacterial infections.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds:
- 2,3-Dihydroxyquinoxaline-5-carboxamide
- 2,3-Dimethoxyquinoxaline-5-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide
Comparison:
- Unique Substituents: The presence of the 4-methoxyphenyl group and the carboxamide group at the 5-position distinguishes 3-(4-methoxyphenyl)quinoxaline-5-carboxamide from other quinoxaline derivatives .
- Biological Activity: The specific substituents contribute to its enhanced antibacterial and anticancer activities compared to other similar compounds .
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
InChI 键 |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
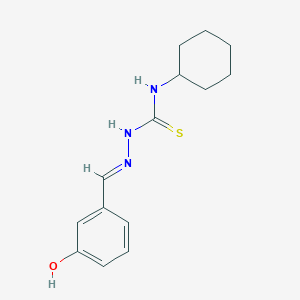
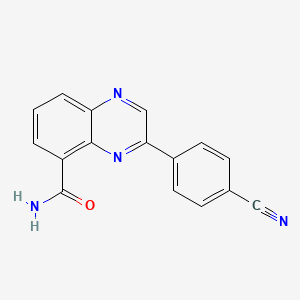

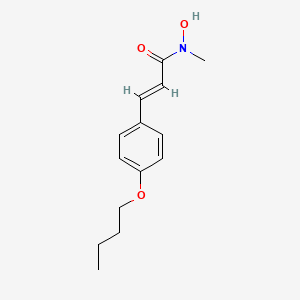
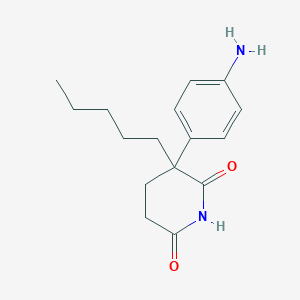
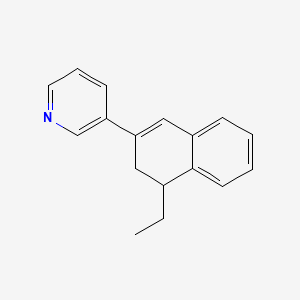

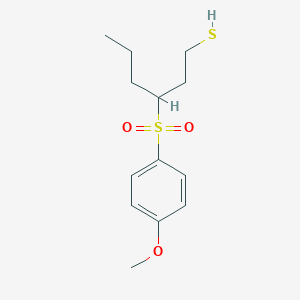
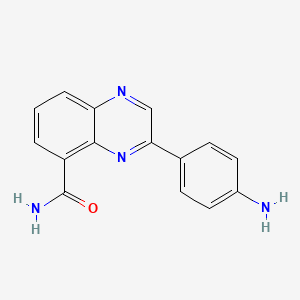

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
